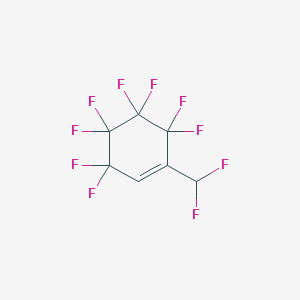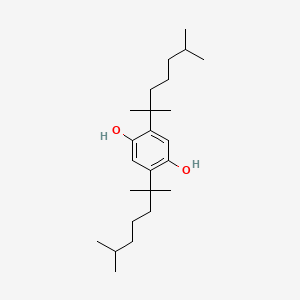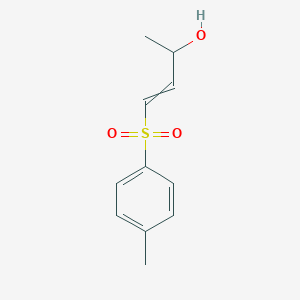![molecular formula C8H14ClOP B14309026 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one CAS No. 113985-72-1](/img/structure/B14309026.png)
9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one is a chemical compound known for its unique bicyclic structure, which includes a phosphorus atom. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a nine-membered ring system. The presence of a chlorine atom and a phosphorus atom in the structure makes it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one typically involves the reaction of bicyclo[3.3.1]nonane derivatives with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and automated synthesis systems. These methods ensure higher yields and consistent product quality.
化学反応の分析
9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce phosphines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or alcohols, resulting in the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: Although not widely used in medicine, the compound’s derivatives are explored for their potential therapeutic applications, such as anticancer agents.
Industry: In industrial applications, the compound is used as a catalyst or a ligand in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and other industrial processes.
作用機序
The mechanism of action of 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The chlorine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its targets.
類似化合物との比較
9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds in the bicyclo[3.3.1]nonane family, such as:
9-Borabicyclo[3.3.1]nonane (9-BBN): This compound is used as a hydroboration reagent in organic synthesis. It differs from this compound in that it contains a boron atom instead of phosphorus.
9-Phosphabicyclo[3.3.1]nonane, 9-chloro-, 9-oxide: This compound is an oxidized form of this compound, with an additional oxygen atom bonded to the phosphorus atom.
The uniqueness of this compound lies in its specific combination of chlorine and phosphorus atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
9-chloro-9λ5-phosphabicyclo[3.3.1]nonane 9-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClOP/c9-11(10)7-3-1-4-8(11)6-2-5-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPASUOWVVDXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)P2(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550186 |
Source


|
| Record name | 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113985-72-1 |
Source


|
| Record name | 9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)

![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)


![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)

